![molecular formula C10H11N3O2 B13007480 3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoic acid](/img/structure/B13007480.png)
3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoicacid is a compound that belongs to the class of fused heterocycles, specifically pyrrolo[2,1-f][1,2,4]triazines. . The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoicacid, can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives. For instance, the regioselective intramolecular cyclization of pyrroles upon treatment with reagents like PPh3, Br2, and Et3N in CH2Cl2 can yield the desired pyrrolo[2,1-f][1,2,4]triazine scaffold . Another method involves the formation of triazinium dicyanomethylide, followed by cyclization .
Industrial Production Methods: Industrial production of pyrrolo[2,1-f][1,2,4]triazine derivatives often involves multistep synthesis processes. These processes may include transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines . The optimization of reaction conditions, such as temperature and solvent choice, is crucial for achieving high yields and purity in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoicacid can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present in the molecule and the reagents used.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the pyrrole ring can lead to the formation of pyrrolo[2,1-f][1,2,4]triazin-4-ones . Substitution reactions can introduce various functional groups onto the pyrrolo[2,1-f][1,2,4]triazine scaffold, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoicacid has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential as a kinase inhibitor, which can be used in cancer therapy . The compound’s ability to inhibit specific kinases makes it a valuable tool for understanding cellular signaling pathways and developing targeted therapies .
Mecanismo De Acción
The mechanism of action of 3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoicacid involves its interaction with kinase enzymes. The compound binds to the ATP-binding pocket of the kinase, inhibiting its activity . This inhibition disrupts the phosphorylation of downstream targets, ultimately affecting cellular processes such as proliferation and survival . The specific molecular targets and pathways involved depend on the type of kinase inhibited by the compound.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoicacid include other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as avapritinib and remdesivir . These compounds share the pyrrolo[2,1-f][1,2,4]triazine scaffold but differ in their functional groups and specific biological activities.
Uniqueness: The uniqueness of 3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoicacid lies in its specific substitution pattern and its potential as a versatile building block for the synthesis of novel kinase inhibitors . Its ability to interact with various kinases and its structural flexibility make it a valuable compound for drug discovery and development .
Propiedades
Fórmula molecular |
C10H11N3O2 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
3-pyrrolo[2,1-f][1,2,4]triazin-6-ylbutanoic acid |
InChI |
InChI=1S/C10H11N3O2/c1-7(2-10(14)15)8-3-9-4-11-6-12-13(9)5-8/h3-7H,2H2,1H3,(H,14,15) |
Clave InChI |
CKRPIVIHDFHXOT-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)O)C1=CN2C(=C1)C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



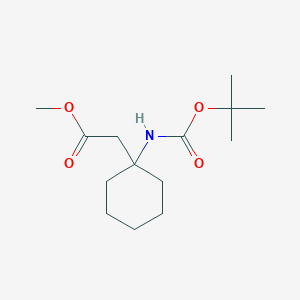
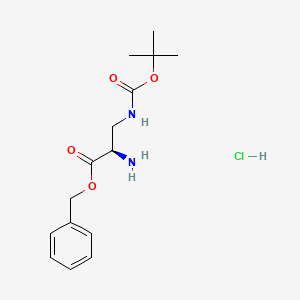
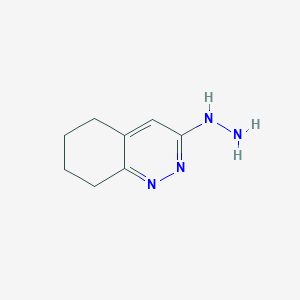

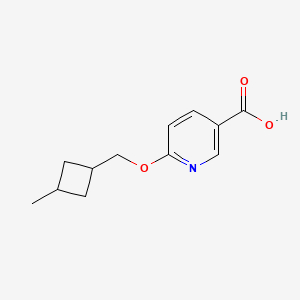
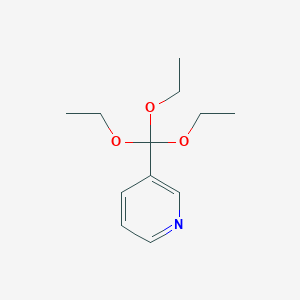
![4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxylicacid](/img/structure/B13007444.png)
![ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B13007447.png)
![(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol](/img/structure/B13007450.png)


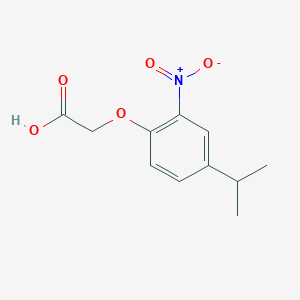
![1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13007467.png)
